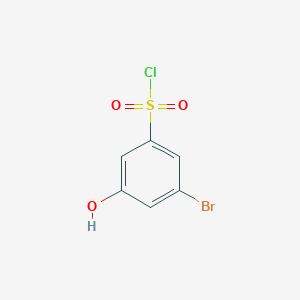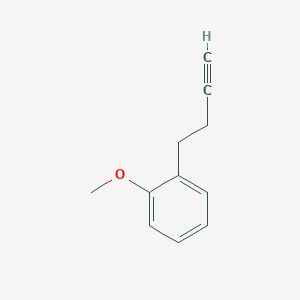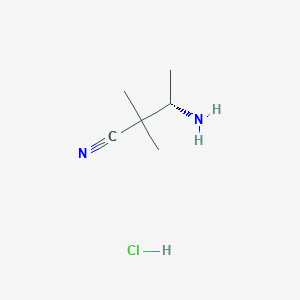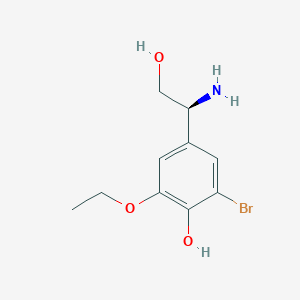
1-(2-Bromopropyl)-4-(methylsulfonyl)benzene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2-Bromopropyl)-4-(methylsulfonyl)benzene is an organic compound that features a benzene ring substituted with a bromopropyl group and a methylsulfonyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Bromopropyl)-4-(methylsulfonyl)benzene typically involves the bromination of a suitable precursor. One common method is the bromination of 4-(methylsulfonyl)toluene using N-bromosuccinimide (NBS) in the presence of a radical initiator such as benzoyl peroxide. The reaction is usually carried out in an inert solvent like carbon tetrachloride or chloroform at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar bromination reactions but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
化学反応の分析
Types of Reactions
1-(2-Bromopropyl)-4-(methylsulfonyl)benzene can undergo various types of chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as hydroxide, alkoxide, or amine groups.
Oxidation: The methylsulfonyl group can be oxidized to form sulfone derivatives.
Reduction: The compound can be reduced to remove the bromine atom or to modify the sulfonyl group.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).
Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Major Products Formed
Nucleophilic Substitution: Products such as 1-(2-hydroxypropyl)-4-(methylsulfonyl)benzene or 1-(2-aminopropyl)-4-(methylsulfonyl)benzene.
Oxidation: Products like this compound sulfone.
Reduction: Products such as 1-propyl-4-(methylsulfonyl)benzene.
科学的研究の応用
1-(2-Bromopropyl)-4-(methylsulfonyl)benzene has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: Potential precursor for the development of pharmaceutical compounds.
Material Science: Utilized in the preparation of polymers and other advanced materials.
Biological Studies: Investigated for its biological activity and potential therapeutic effects.
作用機序
The mechanism of action of 1-(2-Bromopropyl)-4-(methylsulfonyl)benzene involves its interaction with various molecular targets. The bromopropyl group can act as an alkylating agent, modifying nucleophilic sites in biological molecules. The methylsulfonyl group can influence the compound’s solubility and reactivity, affecting its overall biological activity.
類似化合物との比較
Similar Compounds
1-(2-Bromopropyl)benzene: Lacks the methylsulfonyl group, making it less polar and potentially less reactive in certain conditions.
4-(Methylsulfonyl)toluene: Lacks the bromopropyl group, limiting its ability to undergo nucleophilic substitution reactions.
1-(2-Chloropropyl)-4-(methylsulfonyl)benzene: Similar structure but with a chlorine atom instead of bromine, which can affect its reactivity and the types of reactions it undergoes.
Uniqueness
1-(2-Bromopropyl)-4-(methylsulfonyl)benzene is unique due to the presence of both the bromopropyl and methylsulfonyl groups, which confer distinct chemical properties and reactivity
特性
分子式 |
C10H13BrO2S |
|---|---|
分子量 |
277.18 g/mol |
IUPAC名 |
1-(2-bromopropyl)-4-methylsulfonylbenzene |
InChI |
InChI=1S/C10H13BrO2S/c1-8(11)7-9-3-5-10(6-4-9)14(2,12)13/h3-6,8H,7H2,1-2H3 |
InChIキー |
MJBQBHBACHSERT-UHFFFAOYSA-N |
正規SMILES |
CC(CC1=CC=C(C=C1)S(=O)(=O)C)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-[2-Methoxy-5-(trifluoromethyl)phenyl]ethanamine](/img/structure/B15315048.png)
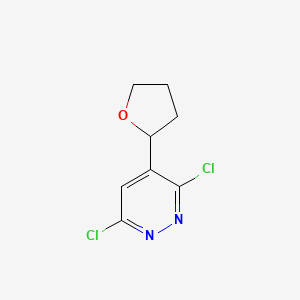

![rac-(1R,4S,5S)-4-(6-methoxypyridin-3-yl)-2-oxabicyclo[2.1.1]hexane-5-carboxylicacid](/img/structure/B15315070.png)
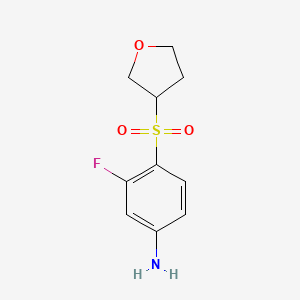
![Tert-butyl1-(bromomethyl)-2-oxa-6-azabicyclo[3.2.1]octane-6-carboxylate](/img/structure/B15315090.png)

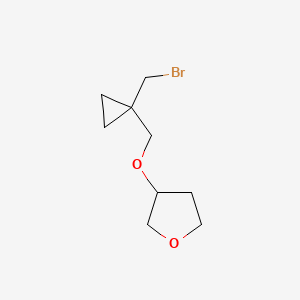
![N-[3-(2,3-dihydro-1H-inden-5-yl)-1,2-oxazol-5-yl]prop-2-enamide](/img/structure/B15315106.png)

